molecular formula C48H64N5O8P B058618 Bis-azo PC CAS No. 112791-47-6

Bis-azo PC

Cat. No.: B058618
CAS No.: 112791-47-6
M. Wt: 870 g/mol
InChI Key: VRTVNALDWYKIDV-YACUFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-azo PC, also known as this compound, is a useful research compound. Its molecular formula is C48H64N5O8P and its molecular weight is 870 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

112791-47-6

Molecular Formula

C48H64N5O8P

Molecular Weight

870 g/mol

IUPAC Name

[(2R)-2,3-bis[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H64N5O8P/c1-6-8-12-38-18-26-42(27-19-38)49-51-44-30-22-40(23-31-44)14-10-16-47(54)58-36-46(37-60-62(56,57)59-35-34-53(3,4)5)61-48(55)17-11-15-41-24-32-45(33-25-41)52-50-43-28-20-39(21-29-43)13-9-7-2/h18-33,46H,6-17,34-37H2,1-5H3/t46-/m1/s1

InChI Key

VRTVNALDWYKIDV-YACUFSJGSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC

SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCC

Synonyms

1,2-bis(4-(n-butyl)phenylazo-4'-phenylbutyroyl)phosphatidylcholine
Bis-Azo PC

Origin of Product

United States

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